Cas no 2167814-50-6 (4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid)

4-(1-Ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine core substituted with a pyrazole moiety and a carboxylic acid functional group. This structure imparts versatility in medicinal chemistry and drug development, particularly as a building block for bioactive molecules. The presence of both basic (piperidine) and acidic (carboxylic acid) groups enhances its potential for forming stable salts and improving solubility. The ethyl-substituted pyrazole contributes to lipophilicity, influencing pharmacokinetic properties. This compound is valuable in the synthesis of pharmacophores targeting central nervous system (CNS) disorders or as an intermediate in multicomponent reactions. Its well-defined stereochemistry further supports applications in enantioselective synthesis.
4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid structure
2167814-50-6 structure
Product name:4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid
CAS No:2167814-50-6
MF:C11H17N3O2
Molecular Weight:223.271582365036
CID:6516084
PubChem ID:165501694

4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid
    • EN300-1476766
    • 2167814-50-6
    • インチ: 1S/C11H17N3O2/c1-2-14-7-9(6-13-14)8-3-4-12-10(5-8)11(15)16/h6-8,10,12H,2-5H2,1H3,(H,15,16)
    • InChIKey: FZZKBNFYRHMUEH-UHFFFAOYSA-N
    • SMILES: OC(C1CC(C2C=NN(CC)C=2)CCN1)=O

計算された属性

  • 精确分子量: 223.132076794g/mol
  • 同位素质量: 223.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2
  • トポロジー分子極性表面積: 67.2Ų

4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1476766-5000mg
4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid
2167814-50-6
5000mg
$3273.0 2023-09-29
Enamine
EN300-1476766-10000mg
4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid
2167814-50-6
10000mg
$4852.0 2023-09-29
Enamine
EN300-1476766-50mg
4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid
2167814-50-6
50mg
$948.0 2023-09-29
Enamine
EN300-1476766-250mg
4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid
2167814-50-6
250mg
$1038.0 2023-09-29
Enamine
EN300-1476766-1000mg
4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid
2167814-50-6
1000mg
$1129.0 2023-09-29
Enamine
EN300-1476766-1.0g
4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid
2167814-50-6
1g
$0.0 2023-06-06
Enamine
EN300-1476766-500mg
4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid
2167814-50-6
500mg
$1084.0 2023-09-29
Enamine
EN300-1476766-2500mg
4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid
2167814-50-6
2500mg
$2211.0 2023-09-29
Enamine
EN300-1476766-100mg
4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid
2167814-50-6
100mg
$993.0 2023-09-29

4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid 関連文献

4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acidに関する追加情報

Introduction to 4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid (CAS No. 2167814-50-6)

4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid (CAS No. 2167814-50-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The chemical structure of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid is noteworthy for its combination of a piperidine ring and a pyrazole moiety. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common structural motif found in many biologically active compounds. The pyrazole ring, on the other hand, is a five-membered heterocycle with two nitrogen atoms, which is known for its diverse pharmacological properties. The presence of an ethyl group attached to the pyrazole ring further enhances the compound's structural diversity and potential biological activity.

The synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid has been reported using various methodologies. One common approach involves the coupling of 4-chloropiperidine-2-carboxylic acid with 1-ethylpyrazole in the presence of a suitable base and catalyst. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as using microwave-assisted synthesis or employing catalysts derived from renewable resources.

In terms of biological activity, 4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid has shown promising results in several preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have indicated that this compound can effectively inhibit the activity of certain kinases, which are key enzymes implicated in cancer progression and inflammatory diseases. Additionally, preliminary data suggest that it may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative disorders.

The pharmacokinetic profile of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid has also been investigated to assess its suitability as a drug candidate. In vitro and in vivo studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound has been found to have good oral bioavailability and low toxicity, which are crucial factors for drug development. Furthermore, its ability to cross the blood-brain barrier (BBB) has been noted in some studies, suggesting its potential utility in central nervous system (CNS) disorders.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid in human subjects. Early-phase trials have reported positive outcomes, with patients showing improved symptoms and tolerability to the treatment. These findings have generated optimism among researchers and clinicians regarding its potential therapeutic applications.

In conclusion, 4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid (CAS No. 2167814-50-6) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as an inhibitor of key enzymes and its favorable pharmacokinetic properties make it an attractive candidate for further drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatments in various medical fields.

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